Cyanine5 DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 dibenzocyclooctyne, commonly referred to as Cyanine5 DBCO, is a near-infrared fluorescent dye used extensively in bioorthogonal chemistry. This compound is particularly valued for its ability to react with azide groups through a copper-free “click” reaction, making it a powerful tool for imaging and tracking biomolecules in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine5 DBCO is synthesized by conjugating Cyanine5, a red-emitting fluorophore, with dibenzocyclooctyne (DBCO). The synthesis involves the following steps:
Preparation of Cyanine5: Cyanine5 is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Conjugation with DBCO: The Cyanine5 fluorophore is then conjugated with DBCO through a nucleophilic substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine5: Large-scale synthesis of Cyanine5 using automated reactors.
Conjugation and Purification: The conjugation with DBCO is performed in large reaction vessels, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Cyanine5 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, occurring without the need for a copper catalyst, which is advantageous for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules.
Conditions: The reaction is typically carried out in aqueous buffers at physiological pH and temperature, making it suitable for in vivo applications
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide group on the target biomolecule .
Scientific Research Applications
Cyanine5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, cells, and tissues in vitro and in vivo.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
Cyanine5 DBCO exerts its effects through the SPAAC reaction, where the strained alkyne group in DBCO reacts with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the specific labeling and tracking of azide-functionalized biomolecules. The near-infrared fluorescence of Cyanine5 enables imaging with minimal background interference .
Comparison with Similar Compounds
Similar Compounds
Cyanine3 DBCO: Another fluorescent dye with similar applications but emits at a different wavelength.
Alexa Fluor 647 DBCO: A commercially available dye with similar properties but different spectral characteristics.
Cyanine7 DBCO: A near-infrared dye with a longer emission wavelength compared to Cyanine5 DBCO .
Uniqueness
This compound is unique due to its optimal balance of photostability, brightness, and minimal cytotoxicity. Its emission wavelength in the near-infrared region allows for deep tissue imaging with reduced autofluorescence, making it particularly valuable for in vivo applications .
Properties
Molecular Formula |
C53H59F6N4O2P |
---|---|
Molecular Weight |
929.0 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |
InChI Key |
YPXNDZYXPDFNEL-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.